4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline
Overview
Description
“4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline” is a chemical compound with the molecular formula C15H15FN2O3 . It has a molecular weight of 290.29 . The compound is also known as "4-fluoro-N1-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17FN2O/c1-11-3-2-4-13(9-11)19-8-7-18-15-6-5-12(16)10-14(15)17/h2-6,9-10,18H,7-8,17H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .
Physical and Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.
Scientific Research Applications
Novel Dye Intermediate and Potential Applications
The compound "4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline" is of significant importance as a novel dye intermediate. It has been highlighted for its use in the United States, with potential extensions into pharmaceuticals, insecticides, and further dye developments. The preparation of its various N-substituted derivatives offers a broad scope for research and application in these areas (M. Bil, 2007).
Synthesis and Characterization
The synthesis of related fluoro-nitrophenol compounds, like 3-Fluoro-4-nitrophenol, through a multi-step process including diazotization and hydrolysis, highlights the complex synthetic routes involved in producing derivatives of "this compound". These processes emphasize the compound's relevance in synthetic organic chemistry and its potential utility as a chemical intermediate (Lu Zhou, 2008).
pH Sensitive Probes
Derivatives of the compound have been modified to create pH-sensitive probes for biological applications. This modification involves the replacement of N-acetate groups with N-ethyl groups, producing compounds with physiological pH sensitivity and minimal affinity for other ions. These developments underscore the compound's utility in bioconjugate chemistry and medical diagnostics (C. Rhee, L. Levy, R. London, 1995).
Molecular Structures and Chemical Interactions
The analysis of "2-(2-Fluoro-4-nitroanilinoethyl)benz-aldehyde" and related compounds provides insight into the molecular structures and chemical interactions specific to fluoro-nitroaniline derivatives. These studies are crucial for understanding the compound's chemical behavior and its potential applications in materials science and molecular engineering (W. Clegg et al., 1999).
Complexes with Metal Ions
Research on complexes of copper(II), nickel(II), and cobalt(II) with "4-fluoro,2-nitroaniline" and its derivatives demonstrates the compound's applicability in forming coordination compounds. These complexes, characterized by their spectroscopic properties and magnetic moments, are of interest in inorganic chemistry and materials science for their potential as catalysts and in electronic materials (G. Devoto et al., 1982).
Properties
IUPAC Name |
4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-11-3-2-4-13(9-11)21-8-7-17-14-6-5-12(16)10-15(14)18(19)20/h2-6,9-10,17H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKSJMHEZAWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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